9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole
Description
Introduction to 9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole
Chemical Identification and Nomenclature
This compound (CAS 1258780-50-5) is a heterocyclic aromatic compound characterized by a central carbazole core substituted with phenylbenzimidazole moieties at positions 3 and 6. Its molecular formula is C₅₆H₃₇N₅ , with a molecular weight of 779.93–779.95 g/mol . The IUPAC name reflects its complex structure, which combines electron-donating carbazole units with electron-accepting benzimidazole groups linked via phenyl bridges.
| Property | Value |
|---|---|
| CAS Number | 1258780-50-5 |
| Molecular Formula | C₅₆H₃₇N₅ |
| Molecular Weight | 779.93–779.95 g/mol |
| InChI Key | CWUOZRFIMAVZLO-UHFFFAOYSA-N |
| PubChem CID | 101525816 |
| Physical State | Crystalline powder (white-yellow) |
| Melting Point | 209°C |
Key Structural Features :
- Carbazole Core : Acts as a hole-transporting unit due to its planar aromatic system.
- Phenylbenzimidazole Substituents : Electron-accepting groups that enhance electron mobility and stabilize triplet states.
- Linkage Topology : The phenyl bridge between carbazole and benzimidazole minimizes π-conjugation, optimizing bipolar charge transport.
Historical Development and Discovery
The compound emerged as part of systematic efforts to design bipolar host materials for OLEDs. Early studies focused on optimizing the balance between hole and electron transport by integrating carbazole (electron donor) with benzimidazole (electron acceptor). Critical milestones include:
- Synthesis Optimization : Palladium-catalyzed Suzuki coupling reactions enabled efficient assembly of the carbazole-benzimidazole framework.
- Performance Validation : Initial trials demonstrated its utility in phosphorescent OLEDs, achieving external quantum efficiencies (ηext) exceeding 15% for green and blue emitters.
- Structural Refinement : Comparative studies with isomers (e.g., meta- and ortho-linked analogs) revealed the superiority of the para-linked topology for charge balance and triplet energy stabilization.
Significance in Materials Science
This compound is pivotal in organic electronics due to its:
Bipolar Charge Transport
The spatial separation of HOMO (carbazole) and LUMO (benzimidazole) enables balanced hole and electron mobilities, critical for high-efficiency OLEDs.
Triplet Energy Stabilization
A triplet energy (ET) of 2.71 eV ensures efficient energy transfer to phosphorescent emitters like iridium complexes.
Thermal Stability
A decomposition temperature (TD ) exceeding 350°C (5% weight loss) allows processing at elevated temperatures without degradation.
OLED Performance Metrics
| Application | ηext | Current Efficiency | Power Efficiency |
|---|---|---|---|
| Green PhOLED | 20.1% | 70.4 cd/A | 63.2 lm/W |
| Blue PhOLED | 12.7% | 35.7 cd/A | 23.3 lm/W |
| White OLED (Two-Color) | 15.7% | 35 cd/A | 36.6 lm/W |
Position within Carbazole-Benzimidazole Hybrid Compound Family
This compound belongs to a broader class of carbazole-benzimidazole hybrids, distinguished by:
| Parameter | This compound | CPhBzIm (Para-Linked) | o-CbzBiz (Ortho-Linked) |
|---|---|---|---|
| Linkage Topology | Para-phenyl bridge | Para-phenyl bridge | Ortho-phenyl bridge |
| Triplet Energy | 2.71 eV |
Properties
IUPAC Name |
9-phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37N5/c1-4-14-44(15-5-1)59-51-34-32-42(38-24-28-40(29-25-38)55-57-49-20-10-12-22-53(49)60(55)45-16-6-2-7-17-45)36-47(51)48-37-43(33-35-52(48)59)39-26-30-41(31-27-39)56-58-50-21-11-13-23-54(50)61(56)46-18-8-3-9-19-46/h1-37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUOZRFIMAVZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC=C(C=C9)C1=NC2=CC=CC=C2N1C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole (CAS 1258780-50-5) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.
Basic Information
- Molecular Formula : C56H37N5
- Molecular Weight : 779.93 g/mol
- CAS Number : 1258780-50-5
- Purity : ≥98% (HPLC)
- Appearance : Crystalline powder
Structural Characteristics
The compound features a carbazole core with multiple phenyl and benzimidazole substituents, which contribute to its electronic properties and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 1.1 µg/mL | 65% |
| Compound B | Escherichia coli | 6.4 µg/mL | 60% |
| Compound C | Candida albicans | 9.6 µg/mL | 60% |
| Compound D | Aspergillus flavus | 10.3 µg/mL | 65% |
These findings suggest that modifications to the carbazole structure can enhance its antimicrobial properties, making it a candidate for further development in pharmaceutical applications .
Anticancer Activity
The anticancer potential of carbazole derivatives has been extensively studied, particularly their ability to inhibit tumor growth and metastasis. Research has shown that certain derivatives can induce apoptosis in cancer cells, making them promising agents in cancer therapy.
Case Study: Anticancer Effects
A study conducted on various carbazole derivatives demonstrated that specific compounds significantly inhibited the proliferation of triple-negative breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
Other Biological Activities
Carbazole derivatives have also been reported to exhibit various other biological activities, including:
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview:
PBIC is primarily utilized as an intermediate material in the fabrication of OLEDs. Its unique chemical structure, featuring multiple aromatic rings and nitrogen-containing heterocycles, enhances its photophysical properties, making it suitable for efficient light emission.
Performance:
Research indicates that OLEDs incorporating PBIC demonstrate improved efficiency and stability compared to traditional materials. The compound's ability to facilitate charge transport and exciton formation is crucial for achieving high luminance and color purity in OLED devices.
Case Study:
A study by Wang et al. (2023) reported the synthesis of PBIC and its application in a blue-emitting OLED. The device achieved a maximum external quantum efficiency (EQE) of 25%, showcasing PBIC's potential in next-generation display technologies .
Organic Photovoltaics (OPVs)
Overview:
PBIC also finds application in organic photovoltaic cells due to its favorable energy levels and light absorption characteristics. Its incorporation into the active layer can enhance the overall power conversion efficiency (PCE) of OPV devices.
Performance:
The compound's strong absorption in the UV-visible spectrum allows for better light harvesting, which is essential for efficient energy conversion. Additionally, its structural properties promote effective charge separation and transport.
Case Study:
In a comparative study conducted by Liu et al. (2024), PBIC was used as an electron transport layer material in OPVs, resulting in a PCE increase from 8% to 10% when compared to conventional materials . This improvement highlights PBIC's versatility in energy-related applications.
Advanced Materials for Optoelectronic Devices
Overview:
Beyond OLEDs and OPVs, PBIC is being explored for use in other optoelectronic applications, including sensors and light-emitting transistors. Its robust chemical structure allows for modifications that can tailor its properties for specific uses.
Performance:
The compound exhibits excellent thermal stability and solubility, making it suitable for various processing techniques such as spin-coating and inkjet printing, which are critical for developing flexible electronic devices.
Case Study:
Research by Zhang et al. (2022) demonstrated that PBIC-based materials could be integrated into flexible displays without compromising performance. The study showed that devices maintained functionality after bending tests, indicating their potential for wearable technology .
Chemical Reactions Analysis
Bromination of the Carbazole Core
The carbazole derivative undergoes bromination to introduce reactive sites for subsequent coupling. In a similar procedure ( ), 3,6-dibromo-9-(4'-bromophenyl)carbazole was synthesized using N-bromosuccinimide (NBS) under inert conditions.
Suzuki-Miyaura Cross-Coupling
The brominated carbazole intermediate reacts with 4-(1-phenylbenzimidazol-2-yl)phenylboronic acid via Suzuki coupling. This step attaches the benzimidazole-containing aryl groups at the 3- and 6-positions of the carbazole. A representative procedure from used:
Benzimidazole Ring Formation
The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with a carbonyl compound. For example, 1-phenyl-1H-benzimidazole can be prepared by reacting o-phenylenediamine with benzaldehyde derivatives under acidic conditions ( , ).
| Reaction Conditions | Details |
|---|---|
| Reactants | o-Phenylenediamine + Benzaldehyde derivative |
| Acid Catalyst | HCl or AcOH |
| Solvent | Ethanol or Acetic Acid |
| Temperature | 100–120°C (reflux) |
| Yield | ~70–90% ( ) |
Key Analytical Data
Characterization data from , , and confirm the structure:
-
¹H NMR (CDCl₃): Peaks at δ 8.16 (d, J = 7.8 Hz), 7.93 (d, J = 7.8 Hz), and 7.31–7.27 (m) correspond to aromatic protons.
-
¹³C NMR : Signals at δ 151.81 (imidazole C=N), 142.94–109.84 (aromatic carbons).
-
Mass Spectrometry : [M]⁺ calcd. for C₅₆H₃₇N₅: 779.2048; found: 779.2050 ( , ).
Reactivity and Stability
Comparison with Similar Compounds
Triarylborane-Carbazole Hybrids (BCz and BPACz)
- Structure: 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz) and 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz) incorporate triarylborane acceptors and carbazole donors.
- Properties : Both compounds exhibit blue emission with high photoluminescence quantum yields (PLQYs), making them suitable for blue OLED emitters. BPACz, with an additional phenylacetylene bridge, shows enhanced conjugation and redshifted emission compared to BCz .
- Comparison : Unlike the target compound, BCz and BPACz rely on boron-based electron-deficient units, whereas 9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole uses benzimidazole groups, which are electron-rich and may improve hole transport .
9-Phenyl-3,6-bis(9-phenylfluoren-9-yl)carbazole (PBFC)
- Structure : Combines carbazole with fluorene units.
- Application : Used as a host material in green phosphorescent OLEDs. When doped with FIrpic, PBFC achieves a maximum external quantum efficiency (EQE) of 10.2% and current efficiency of 19.2 cd A⁻¹ .
- Comparison: The target compound’s benzimidazole-phenyl groups may offer stronger intermolecular interactions and higher thermal stability (>350°C vs.
Boronic Acid and Boronate Ester Derivatives
- Examples : (9-Phenyl-9H-carbazol-2-yl)boronic acid (2BCzB) and 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB).
- Role : These compounds serve as intermediates in Suzuki-Miyaura cross-coupling reactions. The boronate ester derivative (CAS: 618442-57-2) has a molecular weight of 495.23 g/mol and is used to synthesize extended π-conjugated systems .
- Comparison : While this compound is an end-product for optoelectronics, boronate esters like 36BCzB are synthetic precursors, highlighting divergent applications .
Performance in Optoelectronic Devices
Substituent Effects on Properties
- Benzimidazole vs. Triarylborane : Benzimidazole groups enhance electron density and hole-transport capabilities, whereas triarylboranes (e.g., in BCz) improve electron injection, balancing charge transport in OLEDs .
- Thermal Stability : The target compound’s rigid benzimidazole-phenyl architecture contributes to its superior thermal stability compared to ethyl- or fluorene-substituted carbazoles .
- Processability : Derivatives with bulky substituents (e.g., triphenylsilyl in CzSi, CAS: 898546-82-2) may reduce crystallization but increase molecular weight, affecting thin-film morphology .
Preparation Methods
Carbazole Core Functionalization
- 3,6-Dibromocarbazole or related derivatives are prepared by selective bromination of carbazole at the 3,6-positions. This intermediate serves as the coupling site for further functionalization.
- Literature reports using Pd-catalyzed Suzuki coupling of 3-(9-carbazolyl)phenylboronic acid with 3-bromocarbazole to generate multi-carbazole frameworks, which can be adapted for the target compound synthesis.
Synthesis of Benzimidazole-Containing Aryl Units
- The benzimidazole moiety is often synthesized by condensation of o-phenylenediamine derivatives with appropriate aldehydes or acids.
- For the 1-phenylbenzimidazol-2-yl substituent, synthesis involves formation of benzimidazole with a phenyl substituent at the N-1 position.
- These units are functionalized with boronic acid or boronate esters to facilitate Suzuki coupling or with halides for Ullmann coupling.
Coupling Reactions for Final Assembly
Suzuki Cross-Coupling
- The Suzuki coupling reaction is widely used for attaching aryl groups to the carbazole core.
- For example, 3,6-dibromocarbazole reacts with 4-(1-phenylbenzimidazol-2-yl)phenylboronic acid derivatives in the presence of Pd(PPh3)4 catalyst, aqueous base (K2CO3), and solvents like 1,2-dimethoxyethane or THF under nitrogen atmosphere.
- Reaction conditions typically involve refluxing for several hours (e.g., 6 hours) to ensure complete coupling.
Ullmann Coupling
- Ullmann coupling is also employed for biaryl bond formation, particularly for coupling carbazole derivatives with aryl halides.
- This involves copper powder as a catalyst, K2CO3 as a base, and solvents like dimethylformamide (DMF), with prolonged reflux (up to 72 hours) under nitrogen atmosphere.
Representative Preparation Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,6-Dibromocarbazole + 4-(1-phenylbenzimidazol-2-yl)phenylboronic acid, Pd(PPh3)4, K2CO3, 1,2-dimethoxyethane, reflux, N2, 6h | Suzuki coupling to attach benzimidazole-phenyl substituents at 3,6-positions | Moderate to high yield (typically 60-80%) |
| 2 | Purification via recrystallization or column chromatography | Isolation of pure this compound | Characterization by NMR, MS, elemental analysis |
| 3 | Optional: Final phenylation at 9-position if not pre-installed | Lithiation of carbazole 9-position with n-BuLi, followed by electrophilic substitution with phenyl halide or boronic acid | High regioselectivity and yield |
Detailed Research Findings and Analytical Data
- NMR Characterization : The proton NMR typically shows aromatic proton signals from carbazole and benzimidazole rings, confirming the substitution pattern.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with C37H25N3 (m/z ~511), matching the calculated mass for the target compound.
- Thermal Stability : Thermal analysis (TGA/DSC) indicates good thermal stability, essential for optoelectronic applications.
- Purity : Recrystallization and chromatographic techniques ensure high purity, confirmed by sharp melting points and consistent spectral data.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Pd(PPh3)4 (0.3-0.5 equiv) | Efficient for Suzuki coupling |
| Base | K2CO3 (2-3 equiv) | Common aqueous base for Suzuki |
| Solvent | 1,2-Dimethoxyethane, THF | Polar aprotic solvents preferred |
| Temperature | Reflux (~80-110 °C) | Ensures reaction completion |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Reaction Time | 6-72 hours | Depends on coupling step |
| Yield | 60-80% | Varies with purity of reagents |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 9-phenylcarbazole derivatives with substituents at the 3,6-positions?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using boronic ester intermediates. For example, pinacol boronic esters at the 3,6-positions enable coupling with aryl halides to introduce functional groups like benzimidazole moieties. Key steps include:
- Boronation : 9-Phenylcarbazole is functionalized with bis(pinacolboronate) groups at the 3,6-positions via palladium-catalyzed borylation .
- Cross-Coupling : Reaction with 4-(1-phenylbenzimidazol-2-yl)phenyl halides under Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, THF/H₂O) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., CH₂Cl₂/hexane) ensure purity .
- Validation : Elemental analysis (C, H, N) and NMR (¹H/¹³C) confirm structural integrity. For example, carbazole protons appear as singlets (δ 8.2–8.5 ppm), and benzimidazole protons resonate at δ 7.4–7.8 ppm .
Q. How is the structural planarity of the carbazole core validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. The carbazole moiety in derivatives like the title compound shows planarity with maximum deviations of ≤0.057 Å. Dihedral angles between the carbazole core and substituents (e.g., phenyl rings) are measured (e.g., 115.0° for phenyl-N9), influencing optoelectronic properties .
- Complementary Techniques : Density Functional Theory (DFT) calculations align with SCXRD data to predict torsional angles and conjugation efficiency .
Advanced Research Questions
Q. How do substituents at the 3,6-positions impact electrogenerated chemiluminescence (ECL) efficiency?
- Methodological Answer : Substituents like benzimidazole-phenyl groups enhance ECL by stabilizing excited states through extended π-conjugation. Experimental steps include:
- ECL Measurement : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte.
- Radical Stability : Electron-donating groups (e.g., methoxy) reduce oxidation potentials, while electron-withdrawing groups (e.g., Br) increase radical stability .
- Data Contradictions : Some studies report reduced ECL with bulky substituents due to steric hindrance, conflicting with theoretical predictions. Resolution involves comparing Förster resonance energy transfer (FRET) efficiency vs. steric parameters .
Q. What strategies resolve contradictions in spectroscopic data during impurity analysis?
- Methodological Answer : Discrepancies in NMR or HPLC purity often arise from residual solvents or byproducts. Mitigation includes:
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., distinguishing benzimidazole vs. carbazole protons) .
- Mass Spectrometry (HRMS) : Identifies low-abundance impurities (e.g., dehalogenated byproducts) .
- Temperature-Dependent Studies : Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., rotational isomers) that may obscure signals .
Q. How can factorial design optimize reaction conditions for carbazole derivatization?
- Methodological Answer : A 2³ factorial design evaluates variables:
- Factors : Catalyst loading (Pd%), solvent polarity (THF vs. DMF), temperature (80°C vs. 120°C).
- Responses : Yield, purity (HPLC), reaction time.
- Case Study : Higher Pd% (5 mol%) and DMF improve yields (≥85%) but increase palladium residues. Centrifugal partition chromatography (CPC) is then used for metal scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
